molecular formula C17H18N2O4S2 B2690594 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097859-61-3

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2690594
CAS No.: 2097859-61-3
M. Wt: 378.46
InChI Key: XYJFGOXVDCXGED-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a hydroxyethyl group substituted with a 4-(thiophen-3-yl)phenyl moiety. This structure combines a sulfonamide group (known for pharmacological relevance) with a thiophene-aromatic system, which may enhance electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-16(20)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,18,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJFGOXVDCXGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonamide group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Sulfonamide Derivatives

and describe 1,2,4-triazole-3-thiones and sulfonamide derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] . These compounds share sulfonamide and aryl groups but differ in their heterocyclic cores and substituents:

  • Core Structure: The triazole ring in [7–9] contrasts with the isoxazole in the target compound. Triazoles are known for metabolic stability, while isoxazoles may offer distinct electronic profiles due to oxygen vs. nitrogen positioning.
  • Substituents : The target compound’s thiophen-3-yl group introduces π-conjugation and sulfur-based interactions, whereas [7–9] feature halogenated phenyls (e.g., 2,4-difluorophenyl) for lipophilicity and steric effects.
  • Synthesis : Both classes involve multi-step reactions, including hydrazide intermediates and alkylation (e.g., α-halogenated ketones for triazoles vs. hydroxyethyl-thiophenyl linkages for the target compound) .
Table 1: Structural Comparison of Sulfonamide Derivatives
Feature Target Compound Triazole-Sulfonamides [7–9] Isoxazole-Sulfonamide ()
Core Heterocycle 1,2-Oxazole 1,2,4-Triazole 1,2-Oxazole
Sulfonamide Position Position 4 Position 3 (triazole-thione) Position 4
Key Substituents Thiophen-3-yl, hydroxyethyl Halogenated phenyl (2,4-difluoro) Phenyl-isoxazole, ethyl linkage
Synthesis Route Not explicitly described (inferred) Hydrazide + isothiocyanate → cyclization Friedel-Crafts + alkylation

Isoxazole-Sulfonamide Analog ()

The compound N-{(1R)-1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide () shares the 3,5-dimethylisoxazole-sulfonamide motif but lacks the thiophene and hydroxyethyl groups. Key differences include:

  • Aromatic System : The phenyl-isoxazole group in vs. thiophen-3-yl-phenyl in the target compound. Thiophene’s sulfur atom may enhance charge transport (relevant in materials science) or receptor binding.
  • Functional Groups : The hydroxyethyl group in the target compound could improve solubility or hydrogen-bonding capacity compared to the ethyl linkage in .

Thiophene-Containing Polymers ()

Polymers like P3T-DDTPA (poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline) incorporate thiophen-3-yl units for π-conjugation in materials science.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis may parallel ’s methods (e.g., hydrazide intermediates and cyclization), but the thiophene moiety could require specialized coupling reactions (e.g., Suzuki-Miyaura) absent in the provided evidence.
  • Biological Relevance: Sulfonamides in and are pharmacologically active, but the thiophene group’s influence remains unexplored. notes that structural nuances (e.g., receptor subtype selectivity) critically impact efficacy, suggesting the target compound’s thiophene might alter binding at beta-3 adrenoceptors or similar targets .
  • Material Properties : Thiophene’s electron-rich structure could make the compound a candidate for optoelectronic applications, akin to ’s polymers .

Biological Activity

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 2097859-61-3) is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, an oxazole ring, and a sulfonamide group. Its molecular formula is C₁₇H₁₈N₂O₄S₂, with a molecular weight of 378.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing oxazole and sulfonamide functionalities often exhibit significant antimicrobial properties. For instance, similar derivatives have shown strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The presence of the thiophene moiety in this compound may enhance its lipophilicity and thus its ability to penetrate bacterial membranes effectively.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxazole derivatives suggest that while some compounds exhibit cytotoxic effects on cancer cell lines (e.g., MCF-7), others maintain low toxicity towards normal cell lines such as L929 . The specific cytotoxic profile of this compound remains to be fully elucidated but is expected to follow similar trends based on structural analogs.

The mechanism of action for this compound likely involves interaction with specific biological targets:

Molecular Targets:

  • Enzymes: It may inhibit enzymes involved in critical metabolic pathways.
  • Receptors: The compound could modulate receptor activity linked to inflammation or cancer progression.

Signaling Pathways:
The compound might influence pathways related to apoptosis and cell proliferation, potentially making it a candidate for further drug development.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
Compound AAntimicrobialStaphylococcus spp.10
Compound BCytotoxicityMCF-70.65
Compound CCytotoxicityL929>100

Recent Research Insights

Recent studies have focused on the synthesis and evaluation of novel oxazole derivatives. These investigations reveal that modifications in the chemical structure can significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer properties while maintaining low toxicity to non-cancerous cells .

Future Directions in Research

Further exploration into the structure-activity relationship (SAR) of this compound is warranted. This includes:

  • Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
  • In Vitro and In Vivo Studies: Conducting comprehensive biological assays to fully understand the pharmacological profile.
  • Molecular Docking Studies: Utilizing computational methods to predict binding affinities with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodology : The synthesis involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:

  • Sulfonamide coupling : Use of reflux conditions (e.g., ethanol with glacial acetic acid) for 4–6 hours to ensure proper activation of the sulfonamide group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (chloroform/petroleum ether) to isolate intermediates and final products .
  • Yield optimization : Adjusting stoichiometry (1:1 molar ratio of sulfonamide to hydroxyethyl precursor) and solvent polarity to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the thiophene-phenyl linkage (δ 7.2–7.8 ppm for aromatic protons) and hydroxyethyl group (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretching (1350–1300 cm1^{-1}) and oxazole C=N bonds (1650–1600 cm1^{-1}) .

Q. What in vitro models are suitable for preliminary evaluation of its bioactivity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) and agar diffusion for fungal strains (C. albicans) .
  • Cytotoxicity screening : MTT assay on HEK-293 or HepG2 cell lines to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and validated cell lines to minimize variability .
  • Meta-analysis : Compare structural analogs (e.g., thiophene-oxazole derivatives) to identify substituent-dependent activity trends .
  • Mechanistic studies : Employ molecular docking (PDB ID: 6Q0 for sulfonamide-binding proteins) to validate target engagement .

Q. What strategies mitigate low yields during sulfonamide coupling steps?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (DMAP) to enhance nucleophilic attack efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
  • Reaction monitoring : Use TLC (ethyl acetate:hexane = 3:7) to track progress and halt reactions at 80–90% conversion .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodology :

  • QSAR modeling : Train models using datasets of sulfonamide bioactivity (e.g., ChEMBL) to predict ADMET properties .
  • Molecular dynamics simulations : Simulate binding stability with COX-2 or carbonic anhydrase IX (trajectory analysis over 100 ns) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks despite high-purity synthesis?

  • Methodology :

  • Dynamic effects : Rotameric equilibria in the hydroxyethyl group can split peaks; variable-temperature NMR (25–60°C) resolves this .
  • Trace solvents : Residual DMSO or ethanol in crystals may appear as singlet peaks; lyophilize samples before analysis .

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